molecular formula C10H12N2 B1682396 Tolazoline CAS No. 59-98-3

Tolazoline

Cat. No.: B1682396
CAS No.: 59-98-3
M. Wt: 160.22 g/mol
InChI Key: JIVZKJJQOZQXQB-UHFFFAOYSA-N
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Description

Tolazoline is a non-selective competitive alpha-adrenergic receptor antagonist. It is primarily used as a vasodilator to treat spasms of peripheral blood vessels, such as in acrocyanosis. This compound has also been used in veterinary medicine to reverse xylazine-induced sedation .

Biochemical Analysis

Biochemical Properties

Tolazoline interacts with histamine, adrenergic, and cholinergic receptors . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . It usually reduces pulmonary arterial pressure and vascular resistance .

Cellular Effects

This compound is a pulmonary vasodilator indicated used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . It exerts its effects by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine .

Molecular Mechanism

The molecular mechanism of this compound involves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . This compound usually reduces pulmonary arterial pressure and vascular resistance .

Dosage Effects in Animal Models

In a study involving Holstein calves, it was found that at lower doses, administration of this compound caused coughing, increased frequency of defecation and mild increase in breathing effort . At higher doses, adverse effects such as bright red conjunctival mucous membrane, coughing, nasal discharge, salivation, increased breathing effort, CNS depression, signs of abdominal pain, straining, head pressing, restlessness, increased frequency of defecation and diarrhea were observed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolazoline can be synthesized through several methods. One common method involves the condensation of benzylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazoline ring . Another method involves the reduction of 2-benzyl-2-imidazoline using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tolazoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction of this compound can yield 2-benzyl-2-imidazoline.

    Substitution: this compound can undergo substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

Tolazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phentolamine: Another non-selective alpha-adrenergic receptor antagonist with similar vasodilatory effects.

    Prazosin: A selective alpha-1 adrenergic receptor antagonist used primarily to treat hypertension.

    Clonidine: An alpha-2 adrenergic receptor agonist with different pharmacological effects but some overlapping therapeutic uses.

Uniqueness of Tolazoline: this compound’s non-selective antagonistic action on both alpha-1 and alpha-2 adrenergic receptors, combined with its histamine agonist activity, makes it unique among vasodilators. This dual mechanism allows for a broader range of therapeutic applications, particularly in treating conditions involving severe vasoconstriction .

Biological Activity

Tolazoline is a pharmacological agent primarily recognized for its role as an α2-adrenergic antagonist. It has been extensively studied for its biological activities, particularly in veterinary medicine and neonatal care. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy with other agents.

This compound functions as a mixed α2-adrenergic antagonist, which allows it to reverse the sedative effects of α2-adrenergic agonists like xylazine. By competing for binding sites on α2-adrenergic receptors, this compound effectively blocks the action of xylazine, leading to increased sympathetic outflow and physiological responses such as vasodilation and increased heart rate .

The compound also interacts with histamine receptors, contributing to its vasodilatory effects. This dual action results in both central nervous system stimulation and peripheral vasodilation, making this compound a versatile agent in clinical settings .

Veterinary Medicine

This compound is commonly used in veterinary practice as a reversal agent for xylazine sedation in various animal species. Research indicates that it can significantly improve recovery times from anesthesia. For instance, a comparative study showed that while this compound improved recovery times in lions and leopards, yohimbine was more effective overall, highlighting the need for careful selection based on species and clinical context .

Table 1: Recovery Times from Anesthesia with this compound vs. Yohimbine

SpeciesThis compound Recovery Time (min)Yohimbine Recovery Time (min)
Lions7.5 ± 0.662.8 ± 0.76
Tigers12.1 ± 0.486.3 ± 0.58
Leopards16.45 ± 0.738.42 ± 0.33

This table summarizes the recovery times observed in various species after administration of this compound compared to yohimbine, indicating that while this compound is effective, yohimbine may offer quicker recovery.

Neonatal Care

In human medicine, this compound has been utilized as a pulmonary vasodilator in preterm infants suffering from severe hyaline membrane disease. A study involving twenty preterm infants indicated that this compound administration led to significant improvements in arterial oxygenation levels, particularly in those without complications such as pneumothorax .

Case Study: Effectiveness of this compound in Neonates

  • Population: 20 preterm infants with severe hypoxaemia
  • Dosage: Administered when ventilation changes failed
  • Outcome:
    • Significant improvement in arterial oxygenation
    • Survival rate of responding infants: 90%

This case study underscores this compound's potential benefits in critical neonatal care situations.

Comparative Efficacy Studies

A comparative analysis between this compound and other reversal agents has revealed varying degrees of efficacy based on specific clinical scenarios. For example, studies have shown that this compound can lead to elevated liver enzymes (AST and ALT) post-administration compared to yohimbine, suggesting a need for monitoring liver function when using this agent .

Table 2: Biochemical Parameters Post-Anesthesia

ParameterThis compound Group (mean ± SD)Yohimbine Group (mean ± SD)
ASTElevatedNormal
ALTElevatedNormal
UreaElevatedNormal
CreatinineElevatedNormal

This table highlights the biochemical impact of this compound compared to yohimbine, emphasizing the need for careful consideration of side effects.

Properties

IUPAC Name

2-benzyl-4,5-dihydro-1H-imidazole
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InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIVZKJJQOZQXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
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Related CAS

59-97-2 (mono-hydrochloride)
Record name Tolazoline [INN:BAN]
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DSSTOX Substance ID

DTXSID3023683
Record name Tolazoline
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Molecular Weight

160.22 g/mol
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Physical Description

Solid
Record name Tolazoline
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Solubility

1.36e+00 g/L
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Mechanism of Action

Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance.
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CAS No.

59-98-3
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Melting Point

174 °C
Record name Tolazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for tolazoline?

A1: this compound is a potent vasodilator acting on both arteries and veins, with a significant impact on the pulmonary vasculature. While initially classified as an alpha-adrenergic blocking agent, research suggests its primary vasodilatory effect is mediated through histamine receptors, specifically H1 and H2 receptors. [, , ]

Q2: How does this compound affect pulmonary hypertension caused by hypoxia?

A2: Studies in lambs indicate that this compound does not effectively decrease pulmonary hypertension caused by hypoxia. Additionally, it has minimal impact on the redistribution of blood flow typically observed during hypoxemia. []

Q3: What is the role of histamine receptors in this compound's vasodilatory effect?

A3: Research in newborn lambs demonstrated that this compound's pulmonary vasodilatory action is mediated through both H1 and H2 histamine receptors. Blocking these receptors significantly diminishes or even abolishes this compound's vasodilatory effect. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H12N2 and a molecular weight of 159.22 g/mol.

Q5: How does the position of dimethoxy substitution on the this compound molecule affect its activity at alpha-adrenoreceptors?

A6: Research shows that dimethoxy substitution at positions 2,5 or 3,5 on the this compound molecule results in potent and selective agonists at alpha-1 adrenoceptors. Conversely, the same substitution at positions 2,3 or 3,4 renders the compound inactive at these receptors. [, ]

Q6: What is the effect of 2,3-dimethoxy substitution on this compound's activity?

A7: 2,3-Dimethoxythis compound acts as a partial agonist at alpha-2 adrenoceptors, exhibiting an intrinsic activity comparable to clonidine but less than UK-14,304. This derivative shows high potency as an alpha-2 adrenoceptor agonist. [, ]

Q7: Does benzylic hydroxyl substitution affect this compound's alpha-adrenoceptor blocking activity?

A8: Yes, introducing a benzylic hydroxyl group to the this compound molecule, regardless of R(-) or S(+) configuration, significantly reduces its affinity for both alpha-1 and alpha-2 adrenoceptors. This contradicts the prediction of the Easson-Stedman hypothesis. []

Q8: How is this compound absorbed and what is its volume of distribution?

A9: this compound is effectively absorbed following intravenous, endotracheal, or endobronchial administration. Studies in dogs reveal a rapid increase in plasma concentration after endotracheal and endobronchial administration, with a volume of distribution ranging from 3.4 to 1657 mL/kg. [, , ]

Q9: What factors influence this compound's half-life?

A10: this compound's half-life can vary significantly depending on the route of administration and the species studied. Research in dogs shows a half-life of 225 minutes after endotracheal administration and 156 minutes after endobronchial administration. In neonates, the half-life ranges from 1.47 to 41.25 hours and correlates inversely with urine output, suggesting renal clearance plays a significant role. [, , ]

Q10: What is the relationship between this compound plasma concentration and its effects on the cardiovascular system?

A11: Studies in dogs demonstrate a clear relationship between plasma concentration and this compound's effects. Endotracheal administration leads to a rapid increase in plasma concentration, accompanied by a transient decrease in mean blood pressure followed by a gradual increase above baseline. Tachycardia is also observed, peaking around 90 minutes post-administration. These findings indicate that this compound's pharmacological effects are measurable and dose-dependent. []

Q11: Does the route of administration affect the pharmacokinetics of this compound?

A12: Yes, the route of administration appears to influence this compound's pharmacokinetics. For instance, studies in dogs show a faster absorption and shorter half-life following endobronchial administration compared to endotracheal administration. [, ]

Q12: How effective is this compound in treating persistent pulmonary hypertension in infants after cardiac surgery?

A14: In a study involving infants with pulmonary hypertension post-cardiac surgery, this compound effectively reduced mean pulmonary artery pressure and pulmonary vascular resistance in some but not all infants. The effectiveness varied and some infants experienced significant side effects, including gastrointestinal hemorrhage. []

Q13: Can this compound be used to reverse xylazine-induced sedation in animals?

A15: Yes, this compound has been shown to effectively reverse xylazine-induced sedation in various animal models, including cats, horses, ponies, moose, elephants, and sheep. It effectively antagonizes the sedative, bradycardic, and hypothermic effects of xylazine. [, , , , , ]

Q14: Is this compound effective in treating persistent hypoxemia in preterm infants with severe hyaline membrane disease?

A16: While research suggests a potential benefit, this compound's use in this context should be approached cautiously. Studies show a varied response rate, with some infants experiencing significant improvement in arterial oxygenation while others show little or no response. Additionally, severe complications potentially linked to this compound have been reported. [, ]

Q15: Is there a potential for drug interaction between this compound and cimetidine?

A18: Yes, co-administration of this compound and cimetidine, a histamine H2 receptor antagonist, can have clinically significant interactions. Since this compound's vasodilatory effect is partially mediated by H2 receptors, cimetidine can reduce or abolish this effect, potentially leading to a worsening of pulmonary hypertension. [, , ]

Q16: How have this compound dosages evolved over time?

A20: Initial this compound dosages were pulse doses of 1 to 2 mg/kg. Over time, with a better understanding of its pharmacokinetics and pharmacodynamics, clinical practice shifted towards continuous infusions, with dosages sometimes reaching 10 mg/kg/h. []

Q17: What is the role of this compound in understanding the interplay between alpha-adrenergic and histaminergic systems in the cardiovascular system?

A21: Research on this compound's mechanism of action highlights the complex interplay between alpha-adrenergic and histaminergic systems in regulating vascular tone. While initially categorized as an alpha-blocker, this compound's vasodilatory effect is primarily mediated by histamine receptors, particularly in certain vascular beds and species. This underscores the need to consider multiple receptor systems when investigating the pharmacological effects of drugs and highlights the potential for developing more targeted therapies based on a deeper understanding of these interactions. [, ]

Q18: How does the research on this compound contribute to our understanding of neonatal and fetal pulmonary circulation?

A22: Studies investigating this compound's effects on pulmonary blood flow in fetal and neonatal animal models provide valuable insights into the unique characteristics and regulation of pulmonary circulation during these developmental stages. Findings regarding this compound's varying efficacy, developing refractoriness, and potential for adverse effects emphasize the complexity of managing pulmonary hypertension in neonates and highlight the need for further research to develop safer and more effective treatment strategies. [, , , , ]

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